7-Butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione
説明
特性
IUPAC Name |
7-butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O2/c1-5-6-7-23-13(12-22-10-8-19(2)9-11-22)18-15-14(23)16(24)21(4)17(25)20(15)3/h5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQBYJODTUTXDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The purine core is alkylated at the 7-position with a butyl group using butyl bromide in the presence of a base such as potassium carbonate.
Methylation: The 1,3-positions are methylated using methyl iodide.
Piperazine Derivative Introduction: The 8-position is functionalized with a 4-methylpiperazine moiety through a nucleophilic substitution reaction, often using 4-methylpiperazine and a suitable leaving group like a halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the butyl side chain, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the purine ring or the piperazine moiety, potentially altering the pharmacological properties.
Substitution: Nucleophilic substitution reactions can occur at the 8-position, where the piperazine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products include butyl alcohol, butyraldehyde, and butyric acid.
Reduction: Reduced derivatives of the purine ring or piperazine moiety.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
7-Butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting phosphodiesterases (PDEs).
Medicine: Investigated for its analgesic and anti-inflammatory properties, making it a candidate for pain management and anti-inflammatory therapies.
Industry: Potential use in the development of new pharmaceuticals and as a chemical intermediate in various synthetic processes.
作用機序
The compound exerts its effects primarily through inhibition of phosphodiesterases (PDEs), which are enzymes that break down cyclic nucleotides like cAMP and cGMP. By inhibiting PDEs, the compound increases the levels of these cyclic nucleotides, leading to various downstream effects such as reduced inflammation and pain perception. The molecular targets include PDE4 and PDE7, which are involved in inflammatory pathways.
類似化合物との比較
Comparison with Structural Analogs
Substituent Variations at Position 7
7-Benzyl Derivative (CID 978639)
- Structure : Benzyl group at position 7; 4-methylpiperazinylmethyl at position 8 .
- Molecular Formula : C20H26N6O2.
- Key Differences :
- Increased aromaticity and lipophilicity (logP ~3.5) compared to the butyl analog.
- Benzyl group may enhance π-π stacking in target binding but reduce aqueous solubility.
7-(2,4-Dichlorobenzyl) Derivative (CAS 359908-14-8)
- Structure : 2,4-Dichlorobenzyl at position 7 .
- Molecular Formula : C19H22Cl2N6O2.
- Higher molecular weight (437.32 g/mol) and density (1.49 g/cm³) compared to the butyl analog .
7-(3-Chlorobut-2-enyl) Derivative (MLS002539228)
- Structure: Chlorinated alkenyl group at position 7; 4-methylanilino at position 8 .
- Molecular Formula : C18H20ClN5O2.
- Anilino group at position 8 (vs. piperazinylmethyl) reduces basicity, impacting solubility and hydrogen-bonding capacity .
Substituent Variations at Position 8
8-Trifluoromethyl Derivative (Compound 6 in )
- Structure : Trifluoromethyl at position 8; quinazolinylmethyl at position 1 .
- Molecular Formula : C21H18F3N5O2.
- Key Differences :
8-Hydrazineyl Derivative (CK2 Inhibitor in )
- Structure: Hydrazineyl group at position 8; phenoxypropyl at position 7 .
- Activity : IC50 = 8.5 µM against CK2 kinase.
- Key Differences: Hydrazineyl group enables hydrogen bonding with kinase active sites, critical for inhibition.
8-(4-Methylpiperazin-1-yl) Derivatives (CCG-348062)
- Structure: No substituent at position 7; 4-methylpiperazinyl at position 8 .
- Molecular Formula : C12H18N6O2.
- Key Differences :
- Simplified structure with lower molecular weight (278.31 g/mol) but reduced lipophilicity.
- Piperazinyl group retains solubility advantages, though absence of position 7 substituent may limit target engagement .
生物活性
7-Butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione is a synthetic compound belonging to the purine class. Its structure includes a butyl group and a piperazine moiety, which are known to enhance biological activity in various contexts. This article reviews its biological activities, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H32N6O3
- Molecular Weight : 440.5 g/mol
- IUPAC Name : 7-butyl-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential as an anticancer agent and its effects on various cellular pathways.
Anticancer Activity
Several studies have reported the compound's ability to inhibit the proliferation of cancer cells. For instance:
These findings suggest that the compound exhibits significant cytotoxicity against breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines.
The mechanism by which 7-butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione exerts its anticancer effects appears to involve the inhibition of key kinases involved in cell cycle regulation and apoptosis:
- Aurora Kinase Inhibition : The compound has been shown to inhibit Aurora-A kinase with an IC50 value of 0.16 µM, which is crucial for proper mitotic progression .
- CDK Inhibition : It has demonstrated potential as a cyclin-dependent kinase (CDK) inhibitor, affecting cell cycle progression in various cancer types .
Case Studies
A notable study conducted by Li et al. (2022) evaluated the anticancer properties of this compound against multiple cell lines, revealing that it significantly inhibited cancer cell growth through apoptosis induction and cell cycle arrest at the G1 phase . The study highlighted the compound's selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.
Pharmacokinetics
Understanding the pharmacokinetics of 7-butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione is crucial for its development as a therapeutic agent:
| Parameter | Value |
|---|---|
| Bioavailability | TBD |
| Half-life | TBD |
| Metabolism | Liver |
| Excretion | Urinary |
Further studies are required to establish these pharmacokinetic parameters definitively.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
